molecular formula C20H25N3O4 B1226452 4-[[2-(3-Ethylanilino)-3,4-dioxo-1-cyclobutenyl]amino]-1-piperidinecarboxylic acid ethyl ester

4-[[2-(3-Ethylanilino)-3,4-dioxo-1-cyclobutenyl]amino]-1-piperidinecarboxylic acid ethyl ester

Cat. No.: B1226452
M. Wt: 371.4 g/mol
InChI Key: GCSSZOOHFWEMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(3-ethylanilino)-3,4-dioxo-1-cyclobutenyl]amino]-1-piperidinecarboxylic acid ethyl ester is a carboxylic acid and a member of piperidines.

Scientific Research Applications

Chemical Applications in Water Treatment

The compound related to the one , 4-aminobenzoic acid, ethyl ester, has been utilized to create an exchange resin showing a high preference for Cr(VI) oxyanions. This suggests its potential application in water purification and treatment processes (Heininger & Meloan, 1992).

Potential in Anticancer Research

A study on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids reveals their potential as anticancer agents. This is significant as it opens up possibilities for the development of new cancer therapies (Rehman et al., 2018).

Novel Amino Acid Synthesis

The synthesis of the novel amino acid 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester, which could potentially be related to the compound , has been reported. This signifies its importance in the field of amino acid and peptide synthesis (Bolós et al., 1994).

Synthesis of Functionalized Pyridines

In a study, the reaction of specific pyridone compounds with benzylidenemalononitriles and piperidine results in the formation of 4H-pyrano[3,2-c]pyridines. This indicates its use in synthesizing functionalized pyridines, which are important in pharmaceutical research (Mekheimer et al., 1997).

Application in GABA Analogs Synthesis

The compound has potential applications in the synthesis of esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, regarded as GABA analogs. This suggests its role in research related to learning and memory processes (Pinza & Pifferi, 1978).

Properties

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 4-[[2-(3-ethylanilino)-3,4-dioxocyclobuten-1-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C20H25N3O4/c1-3-13-6-5-7-15(12-13)22-17-16(18(24)19(17)25)21-14-8-10-23(11-9-14)20(26)27-4-2/h5-7,12,14,21-22H,3-4,8-11H2,1-2H3

InChI Key

GCSSZOOHFWEMGE-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC2=C(C(=O)C2=O)NC3CCN(CC3)C(=O)OCC

Canonical SMILES

CCC1=CC(=CC=C1)NC2=C(C(=O)C2=O)NC3CCN(CC3)C(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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